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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949 Get Quote

The 2-phenylthiazole scaffold is a prominent heterocyclic motif in medicinal chemistry,

demonstrating a wide array of biological activities. This guide provides a comprehensive

overview of the recent advancements in the study of 2-phenylthiazole derivatives, with a focus

on their anticancer, antifungal, and anti-inflammatory properties. It is intended for researchers,

scientists, and professionals involved in drug discovery and development.

Anticancer Activity
2-Phenylthiazole derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against various human cancer cell lines. Their mechanism of action often

involves the inhibition of critical cellular pathways, leading to cell cycle arrest and apoptosis.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and

evaluated for their cytotoxic effects on T47D (breast cancer), Caco-2 (colorectal cancer), and

HT-29 (colon cancer) cell lines.[1] Notably, a 3-fluoro analog demonstrated significant cytotoxic

activity against all tested cell lines, with IC50 values below 10 µg/mL.[1] Further studies have

explored derivatives with amide moieties, drawing structural parallels to known kinase inhibitors

like crizotinib.[2] One such compound, 5b, showed outstanding growth inhibitory effects,

particularly against the HT29 cell line, with an IC50 value of 2.01 µM.[2] Molecular docking

studies suggest that these compounds may act as potential kinase inhibitors.[2]

In a different study, ureido-substituted 4-phenylthiazole derivatives were investigated as

potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in

hepatocellular carcinoma.[2] Compound 27 from this series exhibited potent cytotoxicity against
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HepG2 cells with an IC50 of 0.62 ± 0.34 μM, which is more potent than the established drug

Sorafenib (IC50 = 1.62 ± 0.27 μM).[2] Mechanistic studies revealed that this compound inhibits

cell migration, induces G2/M phase arrest, and promotes early-stage apoptosis.[2]

Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

3-fluoro analog

3-fluoro on the

phenylacetamido

pendent

T47D, Caco-2,

HT-29
< 10 µg/mL [1]

5b

Substituted 2-

amino-4-

phenylthiazole

with amide

moiety

HT-29 2.01 [2]

27

Ureido-

substituted 4-

phenylthiazole

HepG2 0.62 ± 0.34 [2]

Sorafenib

(Reference)
- HepG2 1.62 ± 0.27 [2]

4c

N-phenyl-2-p-

tolylthiazole-4-

carboxamide

with para-nitro

SKNMC
Not specified, but

best in series
[3]

Antifungal Activity
Fungal infections pose a significant threat to global health, and the development of novel

antifungal agents is crucial. 2-Phenylthiazole derivatives have been identified as potent

inhibitors of fungal growth, with some targeting the enzyme lanosterol 14α-demethylase

(CYP51), a key component in the fungal cell membrane biosynthesis pathway.[4][5]

In one study, 27 novel 2-phenylthiazole derivatives were designed and synthesized based on a

lead compound, SCZ-14.[4][5] Among these, compound B9 demonstrated potent inhibitory

activity against seven clinically common susceptible fungal strains and moderate activity
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against six fluconazole-resistant strains, all while exhibiting low cytotoxicity.[4][5] Another study

synthesized 48 new 2-phenyl thiazole derivatives, with compound 10c showing excellent in

vitro fungicidal activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia

cerealis, with EC50 values of 4.90, 7.57, and 7.84 mg/L, respectively.[6] Preliminary

mechanistic studies using RNA sequencing indicated that compound 10c may affect fungal

growth by interfering with chitin synthase-related metabolic reactions.[6]
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Compound ID
Target
Organism

MIC (µg/mL) EC50 (mg/L) Reference

SZ-C14 (Lead)

C. albicans and

other pathogenic

fungi

1–16 - [5]

B9

Seven common

clinically

susceptible

fungal strains

Potent (not

specified)
- [4][5]

B9

Six fluconazole-

resistant fungi

strains

Moderate (not

specified)
- [4][5]

10c
Sclerotinia

sclerotiorum
- 4.90 [6]

Thifluzamide

(Reference)

Sclerotinia

sclerotiorum
- 4.35 [6]

10c Botrytis cinerea - 7.57 [6]

Thifluzamide

(Reference)
Botrytis cinerea - 10.35 [6]

10c
Rhizoctonia

cerealis
- 7.84 [6]

Thifluzamide

(Reference)

Rhizoctonia

cerealis
- 22.12 [6]

3e
Gram-positive

bacterial strains
31.25 - [7]

3e Candida strains 7.81 - [7]

Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in

numerous diseases. 2-Phenylthiazole derivatives have been investigated for their anti-
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inflammatory potential. One study synthesized a series of derivatives and evaluated their

activity using the carrageenan and formalin-induced rat hind paw edema method.[8] A nitro-

substituted thiazole derivative, compound 3c, showed better anti-inflammatory activity at the 3-

hour mark compared to the standard drug, nimesulide.[8]

Another study investigated acyl-hydrazones bearing a 2-aryl-thiazole moiety.[9] Several of

these compounds were found to reduce the absolute leukocyte count and decrease the

phagocytic index.[9] Notably, compounds 3, 4, 16, and 22 inhibited nitric oxide (NO) synthesis

more effectively than the reference drug, Meloxicam.[9] The anti-inflammatory effect of two

other thiazole derivatives, CX-32 and CX-35, was studied in LPS-stimulated RAW 264.7 cells.

[10] These compounds significantly inhibited the production of prostaglandins without affecting

COX-2 protein levels, suggesting they may act as specific COX-2 inhibitors.[10]

Compound ID Assay Result Reference

3c
Carrageenan-induced

rat paw edema

Better activity than

Nimesulide at 3 hours
[8]

3, 4, 16, 22
NO synthesis

inhibition in vivo

Stronger inhibition

than Meloxicam
[9]

CX-32, CX-35

Prostaglandin

production in LPS-

stimulated RAW 264.7

cells

Significant reduction,

comparable to NS 398

(a selective COX-2

inhibitor)

[10]

Experimental Protocols and Methodologies
General Synthesis of 2-Phenylthiazole Derivatives
A common method for the synthesis of the 2-phenylthiazole core is the Hantzsch thiazole

synthesis. This typically involves the reaction of a substituted acetophenone with thiourea in the

presence of a halogenating agent like iodine.[8][11] The resulting 2-amino-4-phenylthiazole can

then be further modified. For example, 2-substituted-N-(4-substituted-phenylthiazol-2-yl)

acetamides are synthesized from thiourea and substituted acetophenones.[8] Another

approach involves the condensation of acetophenone with thiourea in the presence of iodine to
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prepare 2-amino-4-phenylthiazole, which can then be coupled with Boc-protected dipeptides

using dicyclohexylcarbodiimide (DCC) as a coupling agent.[11]
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Caption: General workflow for the synthesis of 2-phenylthiazole derivatives.
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Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]

Cell Seeding: Human cancer cell lines (e.g., MCF-7, T47D, Caco-2, HT-29) are seeded in

96-well plates at a specific density and allowed to attach overnight.[1][12]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution. The plates are incubated for another few hours, during which viable cells

metabolize the MTT into formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated by plotting the percentage of cell viability against the compound

concentration.

Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is

determined using the broth microdilution method, following established guidelines.

Inoculum Preparation: Fungal strains are cultured on an appropriate medium, and a

standardized inoculum suspension is prepared.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

using a suitable broth medium.

Inoculation: Each well is inoculated with the fungal suspension.
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Incubation: The plates are incubated at an appropriate temperature for a specified period

(e.g., 24-48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced
Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of

compounds.[8]

Animal Grouping: Rats are divided into several groups: a control group, a standard drug

group (e.g., nimesulide), and test groups receiving different doses of the synthesized

compounds.[8]

Compound Administration: The test compounds and the standard drug are administered

orally or intraperitoneally.

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-

plantar region of the right hind paw of each rat to induce localized edema.

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0,

1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage reduction in edema volume in the treated groups is

calculated relative to the control group.

Signaling Pathways and Mechanisms of Action
Antifungal Mechanism: CYP51 Inhibition
A key mechanism of action for several antifungal 2-phenylthiazole derivatives is the inhibition of

the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a crucial

component of the ergosterol biosynthesis pathway, which is essential for maintaining the

integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol
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production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell

death. This targeted inhibition is a well-established strategy for antifungal drug development.
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Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

This guide highlights the significant potential of 2-phenylthiazole derivatives in various

therapeutic areas. The versatility of this scaffold allows for extensive chemical modifications,

leading to compounds with potent and selective biological activities. Further research, including

detailed mechanistic studies and preclinical evaluations, is warranted to translate these

promising findings into novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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